molecular formula C6H11ClOS B14301696 2-(2-Chloroethylthio)ethoxyethene CAS No. 114811-34-6

2-(2-Chloroethylthio)ethoxyethene

Cat. No.: B14301696
CAS No.: 114811-34-6
M. Wt: 166.67 g/mol
InChI Key: SVGMSAHTMWXTDT-UHFFFAOYSA-N
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Description

2-(2-Chloroethylthio)ethoxyethene is a sulfur- and chlorine-containing compound with the structural formula C₆H₉ClOS. It features an ethoxyethene backbone substituted with a 2-chloroethylthio group (-SCH₂CH₂Cl). Comparisons with structurally analogous compounds (e.g., chloroethers, thioethers, or ethoxyethene derivatives) must be inferred from related substances.

Properties

CAS No.

114811-34-6

Molecular Formula

C6H11ClOS

Molecular Weight

166.67 g/mol

IUPAC Name

1-(2-chloroethylsulfanyl)-2-ethenoxyethane

InChI

InChI=1S/C6H11ClOS/c1-2-8-4-6-9-5-3-7/h2H,1,3-6H2

InChI Key

SVGMSAHTMWXTDT-UHFFFAOYSA-N

Canonical SMILES

C=COCCSCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethylthio)ethoxyethene typically involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Safety measures are crucial due to the potential hazards associated with the reactants and products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethylthio)ethoxyethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Chloroethylthio)ethoxyethene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloroethylthio)ethoxyethene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Chloroethylthio)ethoxyethene to three compounds with overlapping functional groups, based on the provided evidence:

2-Methoxyethoxymethyl Chloride ()

  • Formula : C₄H₉ClO₂
  • Key Features : Contains a chloromethyl group (-CH₂Cl) and methoxy/ethoxy ether linkages.
  • Reactivity: The chloromethyl group acts as an alkylating agent, similar to the chloroethylthio group in the target compound.

Polymer with Ethoxyethene and Chlorotrifluoroethene ()

  • Relevant Substructure : Ethoxyethene (vinyl ether) backbone.
  • Key Differences: The polymer in incorporates fluorinated and ethoxyethene units, whereas the target compound lacks fluorine but includes a chloroethylthio group. Fluorinated polymers typically exhibit enhanced thermal and chemical stability compared to non-fluorinated analogs, suggesting that this compound may be less stable under harsh conditions .

2-(2-Thienyl)ethanol ()

  • Formula : C₆H₈OS
  • Key Features : Contains a thiophene ring (aromatic sulfur) and a hydroxyl group.
  • Reactivity: The thiophene moiety is electron-rich and participates in electrophilic substitutions, unlike the non-aromatic thioether group in the target compound. The hydroxyl group in 2-(2-thienyl)ethanol also enables esterification or oxidation, which are absent in the chloroethylthio-substituted ethoxyethene .

Data Table: Comparative Properties of Analogous Compounds

Compound Formula Molecular Weight Key Functional Groups Reactivity Highlights
This compound C₆H₉ClOS 164.65 (calc.) Chloroethylthio, ethoxyethene Potential alkylation, thioether redox
2-Methoxyethoxymethyl chloride C₄H₉ClO₂ 124.57 Chloromethyl, ether Alkylation, hydrolysis
2-(2-Thienyl)ethanol C₆H₈OS 128.19 Thiophene, hydroxyl Electrophilic substitution, esterification
Polymer with ethoxyethene () Variable Ethoxyethene, fluorinated Polymerization, thermal stability

Research Findings and Limitations

  • Alkylation Potential: The chloroethylthio group in this compound may exhibit reactivity akin to 2-methoxyethoxymethyl chloride, but with added nucleophilicity at the sulfur atom .
  • Thioether Stability: Thioethers like the target compound are prone to oxidation (e.g., forming sulfoxides), whereas thiophene derivatives (e.g., 2-(2-thienyl)ethanol) are more stable due to aromaticity .
  • Data Gaps: No direct studies on the target compound’s toxicity, synthesis, or applications were found in the provided evidence. Conclusions are extrapolated from structural analogs.

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